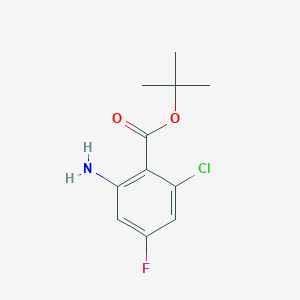
Tert-butyl 2-amino-6-chloro-4-fluorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 2-amino-6-chloro-4-fluorobenzoate is an organic compound with the molecular formula C11H13ClFNO2. This compound is notable for its aromatic ring structure, which includes chlorine and fluorine substituents, as well as an amino group and a tert-butyl ester. These functional groups make it a versatile compound in organic synthesis and various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-amino-6-chloro-4-fluorobenzoate typically involves the esterification of 2-amino-6-chloro-4-fluorobenzoic acid with tert-butyl alcohol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like toluene or dichloromethane.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 2-amino-6-chloro-4-fluorobenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine and fluorine atoms on the aromatic ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium thiolate, and ammonia. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is commonly used.
Ester Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be done using sodium hydroxide.
Major Products
Nucleophilic Substitution: Substituted derivatives of the original compound.
Reduction: Amino derivatives.
Ester Hydrolysis: 2-amino-6-chloro-4-fluorobenzoic acid.
Aplicaciones Científicas De Investigación
Tert-butyl 2-amino-6-chloro-4-fluorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-butyl 2-amino-6-chloro-4-fluorobenzoate depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of the amino, chloro, and fluoro groups can enhance its binding affinity and specificity towards these targets.
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl 2-amino-4-chloro-6-fluorobenzoate
- Tert-butyl 2-amino-6-chloro-4-bromobenzoate
- Tert-butyl 2-amino-6-chloro-4-methylbenzoate
Uniqueness
Tert-butyl 2-amino-6-chloro-4-fluorobenzoate is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The combination of chlorine and fluorine atoms on the aromatic ring, along with the amino and ester groups, makes it a valuable compound for various synthetic and research applications.
Propiedades
IUPAC Name |
tert-butyl 2-amino-6-chloro-4-fluorobenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClFNO2/c1-11(2,3)16-10(15)9-7(12)4-6(13)5-8(9)14/h4-5H,14H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHRFBWJJWIXHDQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=C(C=C1Cl)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClFNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













